2-(Trifluoromethyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Trifluoromethyl)cyclopentan-1-amine” is an organic compound that contains a cyclopentane ring with a trifluoromethyl group (-CF3) and an amine group (-NH2) attached . It is a derivative of cyclopentanamine, where one hydrogen atom is replaced by a trifluoromethyl group .
Synthesis Analysis
The synthesis of trifluoromethyl amines, including “this compound”, has been reported in the literature . One method involves the trifluoromethylation of secondary amines using CF3SO2Na . This method is advantageous due to its good functional group tolerance, mild conditions, and use of inexpensive or easy-to-handle materials .Molecular Structure Analysis
The molecular formula of “this compound” is C6H10F3N . It consists of a five-membered cyclopentane ring, with a trifluoromethyl group and an amine group attached .Chemical Reactions Analysis
Trifluoromethyl amines, including “this compound”, can undergo various chemical reactions. For instance, they can be synthesized through a trifluoromethylation reaction of secondary amines using CF3SO2Na . The thiocarbonyl fluoride formed in situ is a key intermediate in this reaction .Scientific Research Applications
Catalyst Development for Reductive Amination
Research on catalyst development has shown the utility of 2-(Trifluoromethyl)cyclopentan-1-amine in the synthesis of amines, which are crucial in various industries including pharmaceuticals, agriculture, and cosmetics. A study by Guo et al. (2019) demonstrated the effectiveness of Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone to cyclopentylamine under mild conditions, achieving an 84% yield. This catalyst was found to be stable and reusable, with potential applicability to a range of aldehydes and ketones. The study provides insights into the reaction mechanism, emphasizing the geometric effect over the electronic effect of Ru species, and highlights the high catalytic activity due to the high surface area of layered Nb2O5 material (Guo et al., 2019).
Synthesis and Structural Analysis of Enantiomers
Another area of research involving this compound is the synthesis and structural analysis of its enantiomers. Gao et al. (2015) synthesized two enantiomeric derivatives and determined their structures using single-crystal X-ray diffraction. The study found that the R-enantiomer exhibited higher antitumor activity against MCF-7 cells compared to gefitinib, suggesting potential applications in medicinal chemistry (Gao et al., 2015).
Enhancement of Catalytic Activity
Further research by Tong et al. (2019) on PtCo/CeO2 catalysts for alcohol amination highlighted the dual functions of CoO decoration in enhancing both selectivity to primary amine and catalytic activity. The study detailed how CoOx species improve alcohol dehydrogenation and inhibit overhydrogenation, providing valuable insights into catalyst design for primary amine production via hydrogen-borrowing amination (Tong et al., 2019).
Chiral Synthesis and Resolution
Yang et al. (2000) focused on the synthesis and resolution of new C2-symmetric chiral bis-anilines, highlighting the potential of this compound in asymmetric synthesis. The study achieved optically pure forms of trans-1,2-bis(2-aminophenyl)cyclopentanes, which could have applications in chiral synthesis and pharmaceuticals (Yang et al., 2000).
Development of Strain-Release Heteroatom Functionalization
Lopchuk et al. (2017) described a strategy for strain-release heteroatom functionalization, using strained C–C and C–N bonds to install small, strained ring systems like cyclopentane. This methodology, which includes "cyclopentylation" of various heteroatoms, offers a new approach to modifying lead compounds in drug discovery, demonstrating the broader applicability of cyclopentane derivatives in medicinal chemistry (Lopchuk et al., 2017).
Future Directions
The future directions for “2-(Trifluoromethyl)cyclopentan-1-amine” and similar compounds could involve their use in the synthesis of new pharmaceuticals. The trifluoromethyl group is known to improve the lipophilicity and metabolic stability of drug molecules , making trifluoromethyl amines potentially valuable in drug design and development.
Properties
IUPAC Name |
2-(trifluoromethyl)cyclopentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)4-2-1-3-5(4)10/h4-5H,1-3,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYZHYSCBMUTQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695251 |
Source
|
Record name | 2-(Trifluoromethyl)cyclopentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260678-84-9 |
Source
|
Record name | 2-(Trifluoromethyl)cyclopentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.